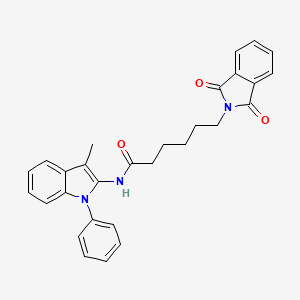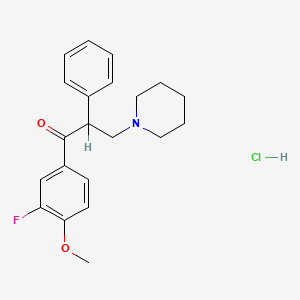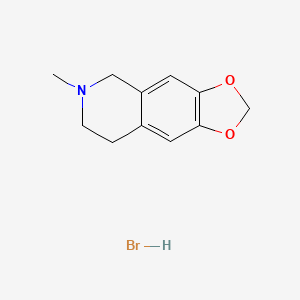
Hydrohydrastinine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its potential medicinal properties and has been studied for various applications in the field of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrohydrastinine hydrobromide can be synthesized through the oxidative splitting of hydrastine hydrochloride using nitric acid . The process involves the hydrolysis of hydrastine to produce hydrohydrastinine, which is then reacted with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of controlled temperatures and specific reaction times to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Hydrohydrastinine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other related compounds.
Substitution: this compound can participate in substitution reactions, where the bromide ion is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Various nucleophiles can be used to replace the bromide ion under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while reduction can produce reduced forms of hydrohydrastinine .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound has been investigated for its potential biological activities, including its effects on enzyme inhibition and cellular processes.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of hydrohydrastinine hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to affect various biochemical processes, including enzyme inhibition and modulation of cellular signaling pathways. These interactions contribute to its potential therapeutic effects .
Comparison with Similar Compounds
Hydrastinine: A related compound derived from hydrastine, known for its similar chemical structure and properties.
Hydrocotarnine: Another derivative of hydrastine with comparable biological activities.
Uniqueness: Hydrohydrastinine hydrobromide is unique due to its specific chemical structure and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
5985-05-7 |
|---|---|
Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrobromide |
InChI |
InChI=1S/C11H13NO2.BrH/c1-12-3-2-8-4-10-11(14-7-13-10)5-9(8)6-12;/h4-5H,2-3,6-7H2,1H3;1H |
InChI Key |
ALAPRTSIMLKPSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1)OCO3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


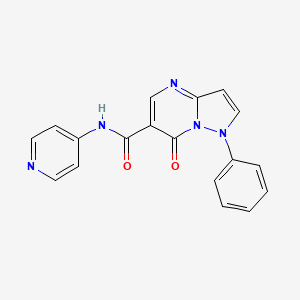
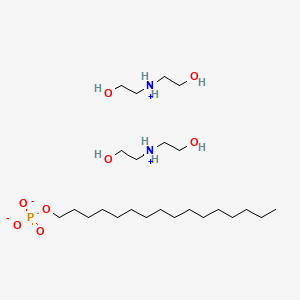
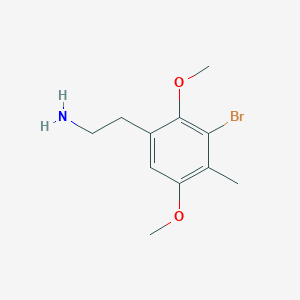
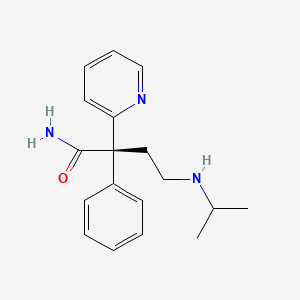





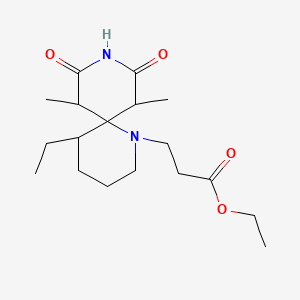
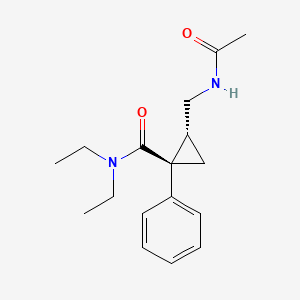
![3-ethyl-2-methylbenzo[f][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B12774959.png)
